[4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride
Overview
Description
“4-(2-Aminoethoxy)phenylmethanone hydrochloride” is a fine chemical that belongs to the group of versatile building blocks . It is used for chemical probe synthesis, this trifunctional building block contains a light-activated benzophenone, alkyne tag, and amine synthetic handle .
Molecular Structure Analysis
The empirical formula of “4-(2-Aminoethoxy)phenylmethanone hydrochloride” is C22H25NO5 · HCl . The molecular weight is 419.90 .Chemical Reactions Analysis
“4-(2-Aminoethoxy)phenylmethanone hydrochloride” is used in click chemistry reactions .Physical And Chemical Properties Analysis
“4-(2-Aminoethoxy)phenylmethanone hydrochloride” is a powder form substance . It is stored at a temperature of -20°C .Scientific Research Applications
Synthesis and Characterization
- 4-(2-Aminoethoxy)phenylmethanone hydrochloride and related compounds are synthesized for various scientific studies. For instance, Enbaraj et al. (2021) synthesized and characterized related methanone derivatives, utilizing techniques such as mass spectrometry, FT-IR, and NMR, and performed theoretical calculations using Density Functional Theory (DFT) (Enbaraj et al., 2021).
Molecular Docking and Activity Studies
- Ottosen et al. (2003) reported on the synthesis and structure-activity relationship of a series of 4-aminobenzophenones, including compounds related to 4-(2-Aminoethoxy)phenylmethanone hydrochloride. These compounds showed high anti-inflammatory activity and were potent and selective p38 MAP kinase inhibitors (Ottosen et al., 2003).
Antioxidant Properties
- Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and studied their antioxidant activities. These activities were determined through various assays, suggesting the potential of these compounds as antioxidants (Çetinkaya et al., 2012).
Antitubercular Activities
- Bisht et al. (2010) synthesized a series of [4-(aryloxy)phenyl]cyclopropyl methanones, closely related to 4-(2-Aminoethoxy)phenylmethanone hydrochloride. These compounds were evaluated for their antitubercular activity, showing promising results against Mycobacterium tuberculosis (Bisht et al., 2010).
Therapeutic Applications
- Palkowitz et al. (1997) worked on compounds like raloxifene, which possess structures similar to 4-(2-Aminoethoxy)phenylmethanone hydrochloride. They found that these compounds are Selective Estrogen Receptor Modulators (SERMs) with potential therapeutic applications (Palkowitz et al., 1997).
properties
IUPAC Name |
[4-(2-aminoethoxy)phenyl]-phenylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12;/h1-9H,10-11,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIRSQOLACCREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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